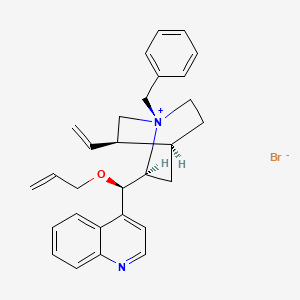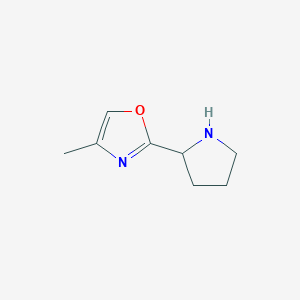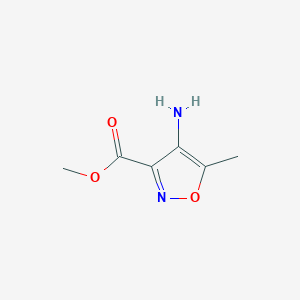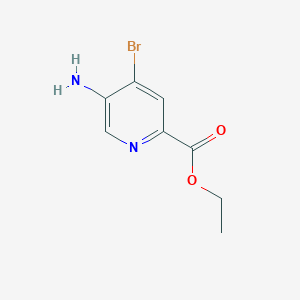![molecular formula C20H29BF2N4O B12976454 N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP FL amine, also known as 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexylazanium chloride, is an amino derivative of the borondipyrromethene dye. This compound is notable for its high water solubility and is primarily used in the FAM (fluorescein) channel due to its excellent fluorescence properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BDP FL amine is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure.
Industrial Production Methods
Industrial production of BDP FL amine involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
BDP FL amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids and activated NHS esters to form amide bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Carboxylic Acids and NHS Esters: These reagents are commonly used for amide bond formation with the amine group of BDP FL amine.
Solvents: The compound is soluble in DMSO, DMF, methanol, and water, which are often used as solvents in its reactions.
Major Products Formed
The primary products formed from reactions involving BDP FL amine are typically amide derivatives, which retain the fluorescent properties of the parent compound .
Applications De Recherche Scientifique
BDP FL amine is widely used in various scientific research fields due to its fluorescent properties:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.
Medicine: Utilized in diagnostic imaging and as a marker in various medical assays.
Industry: Applied in the development of fluorescent dyes and markers for industrial applications.
Mécanisme D'action
BDP FL amine exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (503 nm) and emits light at a different wavelength (509 nm), making it highly useful for fluorescence-based applications. The amine group allows for easy conjugation with other molecules, facilitating its use in labeling and imaging .
Comparaison Avec Des Composés Similaires
BDP FL amine is part of the borondipyrromethene dye family, which includes several similar compounds:
BODIPY FL Dye: Similar in structure and fluorescence properties but may differ in solubility and specific applications.
BODIPY TMR Dye: Another borondipyrromethene derivative used in different fluorescence channels.
BODIPY 630/650 Dye: Used for applications requiring different excitation and emission wavelengths.
BDP FL amine stands out due to its high water solubility and suitability for the FAM channel, making it a versatile and valuable tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C20H29BF2N4O |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide |
InChI |
InChI=1S/C20H29BF2N4O/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28) |
Clé InChI |
XESWEXDAPXALAA-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCN)C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



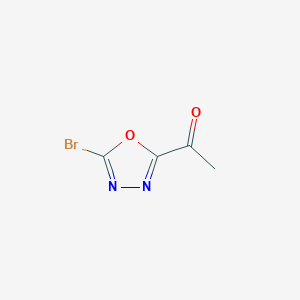
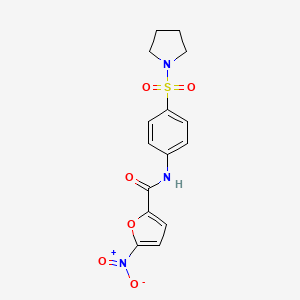
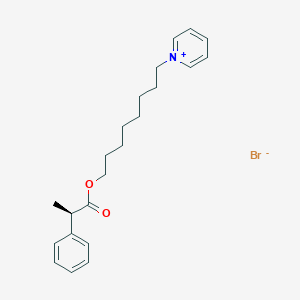
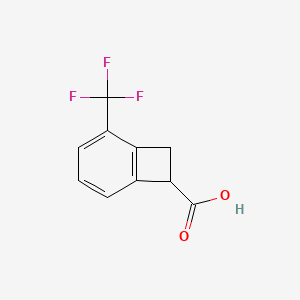
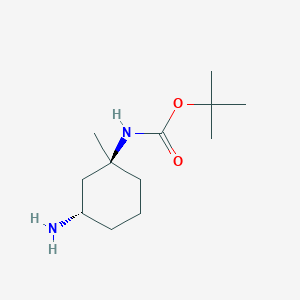


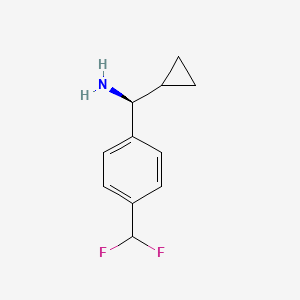
![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
